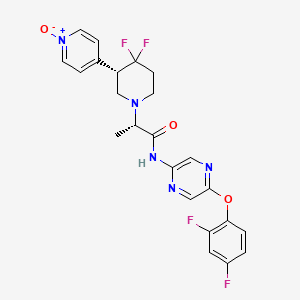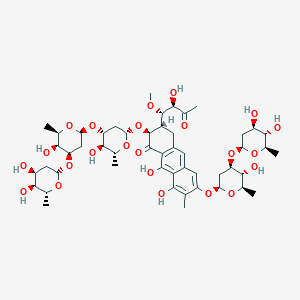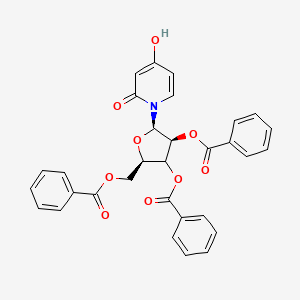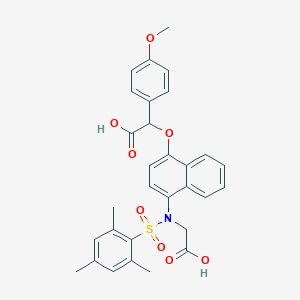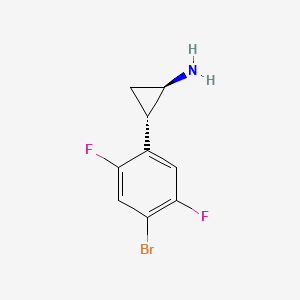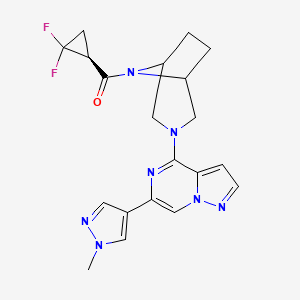
Jak-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for Jak-IN-27 involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis techniques that ensure high yield and purity .
Análisis De Reacciones Químicas
Jak-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified inhibitory properties .
Aplicaciones Científicas De Investigación
Jak-IN-27 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in biological research to investigate the effects of JAK inhibition on cellular processes and signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
Mecanismo De Acción
Jak-IN-27 exerts its effects by inhibiting the activity of the JAK family kinases, which play a pivotal role in intracellular signaling pathways of various cytokines and growth factors. By blocking the JAK-STAT signaling pathway, this compound modulates the immune response and prevents abnormal cell proliferation . The molecular targets of this compound include TYK2, JAK1, and JAK3, with varying degrees of inhibitory activity .
Comparación Con Compuestos Similares
Jak-IN-27 is compared with other JAK inhibitors such as:
Delgocitinib: A specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and TYK2, respectively.
Tofacitinib: A potent inhibitor of JAK1/2/3 with IC50s of 1, 20, and 112 nM.
Ruxolitinib: A selective JAK1/2 inhibitor with IC50s of 3.3 and 2.8 nM.
This compound is unique due to its specific inhibitory concentrations and its ability to impede interferon-alpha 2B-induced phosphorylation of STAT3 in Jurkat cells . This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H21F2N7O |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
[(1S)-2,2-difluorocyclopropyl]-[3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C20H21F2N7O/c1-26-8-12(7-24-26)16-11-28-17(4-5-23-28)18(25-16)27-9-13-2-3-14(10-27)29(13)19(30)15-6-20(15,21)22/h4-5,7-8,11,13-15H,2-3,6,9-10H2,1H3/t13?,14?,15-/m0/s1 |
Clave InChI |
QYCVEBICDFQYBS-NRXISQOPSA-N |
SMILES isomérico |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)[C@@H]6CC6(F)F |
SMILES canónico |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)C6CC6(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



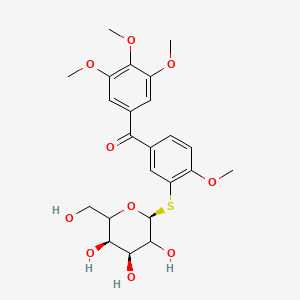
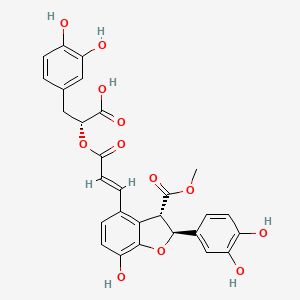
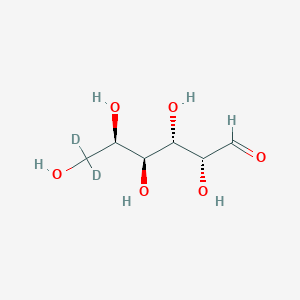
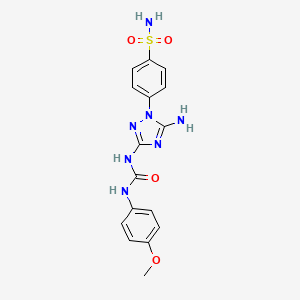
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
